1,3-Dibromo-5-(2-methoxyethoxy)benzene
Description
1,3-Dibromo-5-(2-methoxyethoxy)benzene is a brominated aromatic compound characterized by a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a 2-methoxyethoxy group at the 5-position. Its molecular formula is C₈H₈Br₂O₂, with a molecular weight of 295.96 g/mol . This compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in a procedure yielding 67% product using Pd(PPh₃)₄ as a catalyst and flash-column chromatography for purification . The compound’s structure makes it a valuable intermediate in organic synthesis, particularly for constructing ligands in coordination chemistry or functionalized aromatic systems. Storage recommendations include sealing the compound in dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
1,3-dibromo-5-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDJRWPAPDWXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Dihydroxybenzene Precursors
The methoxyethoxy group is introduced via nucleophilic substitution using 2-bromoethyl methyl ether. A representative procedure involves:
-
Starting material : 5-Hydroxy-1,3-dibromobenzene (hypothetical precursor).
-
Reagents : 2-Bromoethyl methyl ether, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Mechanism :
The hydroxyl group at the 5-position undergoes deprotonation by K₂CO₃, forming a phenoxide ion that attacks 2-bromoethyl methyl ether in an Sₙ2 reaction.
Example Protocol :
Challenges in Precursor Synthesis
The limited commercial availability of 5-hydroxy-1,3-dibromobenzene necessitates its synthesis. Potential routes include:
-
Bromination of 3-(2-methoxyethoxy)phenol :
Direct bromination at the 1- and 3-positions using bromine (Br₂) in acetic acid at 0–25°C. However, the electron-donating methoxyethoxy group directs bromination to ortho/para positions, complicating regioselectivity. -
Directed ortho-metallation :
Use a directing group (e.g., trimethylsilyl) to guide bromination.
Sequential Bromination and Alkylation
Bromination of 5-(2-Methoxyethoxy)benzene Derivatives
This method prioritizes introducing bromine after alkylation:
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Alkylation : React resorcinol (1,3-dihydroxybenzene) with 2-bromoethyl methyl ether to form 1,3-dihydroxy-5-(2-methoxyethoxy)benzene.
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Bromination : Treat with bromine (Br₂) in chloroform (CHCl₃) at 0°C to room temperature.
Example Protocol :
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Dissolve 1,3-dihydroxy-5-(2-methoxyethoxy)benzene (2.0 g, 9.5 mmol) in CHCl₃ (50 mL).
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Add Br₂ (3.0 g, 18.8 mmol) dropwise at 0°C.
Limitations
-
Regioselectivity : The methoxyethoxy group directs bromination to positions 2, 4, and 6, making 1,3-dibromo products challenging without blocking groups.
-
By-products : Over-bromination or isomer formation may occur.
Multi-Step Synthesis via Protective Group Strategies
Protection-Deprotection Approach
To enhance regiocontrol:
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Protect hydroxyl groups : Convert resorcinol to 1,3-dimethoxybenzene.
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Introduce methoxyethoxy : Alkylate the 5-position with 2-bromoethyl methyl ether.
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Deprotect : Remove methyl groups using BBr₃ in CH₂Cl₂.
Example Protocol :
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React 1,3-dimethoxybenzene (5.0 g, 36 mmol) with 2-bromoethyl methyl ether (10.6 g, 72 mmol) in DMF/K₂CO₃.
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Deprotect with BBr₃ (14.4 g, 57.6 mmol) in CH₂Cl₂.
Yield : ~60–75% (over three steps).
Industrial-Scale Production
Continuous Flow Bromination
Large-scale synthesis employs automated reactors for safety and efficiency:
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Reactors : Tubular flow reactors with temperature control (0–50°C).
-
Reagents : Br₂ in acetic acid, with FeBr₃ as a catalyst.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Williamson + Bromine | 70–85 | >95 | Moderate | High |
| Sequential Bromination | 80–90 | >90 | Low | Moderate |
| Protective Groups | 60–75 | >85 | Low | Very High |
| Industrial Flow | 90–95 | >98 | High | Low |
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as zinc (Zn) in acetic acid or lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,3-dimethoxybenzene.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1,3-Dibromo-5-(2-methoxyethoxy)benzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as:
- Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution, facilitating the creation of diverse derivatives.
- Oxidation Reactions : The methoxyethyl group can be oxidized to yield aldehydes or carboxylic acids, broadening its utility in synthetic chemistry.
- Reduction Reactions : The bromine atoms can be reduced to hydrogen atoms, allowing for further functionalization of the compound.
Biological Research
Antimicrobial and Anticancer Properties
Recent studies have explored the biological activity of this compound. Its potential antimicrobial and anticancer properties are of particular interest:
- Antimicrobial Activity : Investigations have revealed that derivatives of dibromobenzenes exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a precursor for developing new antimicrobial agents .
- Anticancer Research : The compound has also been studied for its antiproliferative effects on human cancer cell lines. Its structural features may enhance its binding affinity to biological targets involved in cancer progression .
Industrial Applications
Production of Specialty Chemicals
In industrial contexts, this compound is employed in the production of specialty chemicals and materials. Its applications include:
- Polymer Synthesis : The compound serves as a precursor in synthesizing polymers and resins, which are essential in manufacturing various consumer products.
- Advanced Materials : It is also used in creating advanced materials with specific properties tailored for applications in electronics and coatings.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various dibromobenzene derivatives against Staphylococcus aureus. The results indicated that modifications at the bromine positions significantly affected antibacterial potency. This underscores the importance of structural variations in enhancing biological activity.
Case Study 2: Anticancer Activity Screening
Another investigation focused on the antiproliferative effects of dibromobenzene derivatives on human cancer cell lines. The study found that compounds with specific substituents exhibited higher cytotoxicity compared to their unsubstituted counterparts. This highlights the potential of this compound as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(2-methoxyethoxy)benzene depends on its application. In biological systems, it may interact with cellular components through:
Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their function.
Pathways Involved: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1,3-Dibromo-5-(2-methoxyethoxy)benzene with three analogous brominated benzene derivatives, emphasizing their structural features, physicochemical properties, and applications:
Structural and Electronic Differences
- Substituent Effects :
- The 2-methoxyethoxy group in the target compound introduces moderate electron-donating effects via the ether oxygen, enhancing solubility in polar solvents compared to the trifluoromethoxy group (electron-withdrawing due to -CF₃), which reduces electron density on the aromatic ring .
- The tert-butyl substituent provides steric bulk, increasing hydrophobicity (logP = 6.26) and thermal stability, making it suitable for high-temperature applications .
Physicochemical Properties
- Boiling Points : The trifluoromethoxy derivative exhibits the highest boiling point (211.7°C at 760 mmHg) due to stronger intermolecular forces (dipole-dipole interactions from -CF₃) .
- Vapor Pressure: The trifluoromethoxy analog has a vapor pressure of 0.261 mmHg at 25°C, lower than non-fluorinated analogs, indicating reduced volatility .
Toxicity and Handling
- Hazard Profiles : The trifluoromethoxy compound is classified with hazard codes H302-H335 (acute toxicity, respiratory irritation), whereas the tert-butyl derivative shows lower acute toxicity (hazard code Xn ) .
Q & A
Basic: What are the key steps in synthesizing 1,3-Dibromo-5-(2-methoxyethoxy)benzene, and how can purity be optimized?
Methodological Answer:
The synthesis typically begins with a commercially available benzene derivative (e.g., trimethoxybenzene) undergoing sequential functionalization. Key steps include:
- Halogenation: Bromination at the 1,3-positions using reagents like Br₂ in the presence of FeBr₃ or NBS (N-bromosuccinimide) .
- Etherification: Introduction of the 2-methoxyethoxy group via nucleophilic substitution (e.g., using NaH and 2-methoxyethyl bromide) under anhydrous conditions .
To optimize purity: - Use column chromatography with silica gel and a hexane/ethyl acetate gradient to separate byproducts.
- Monitor reaction progress via TLC and confirm final purity using HPLC (>95% purity threshold) .
Advanced: How can conflicting data on the reactivity of brominated aryl ethers under oxidative conditions be resolved?
Methodological Answer:
Contradictions in oxidative stability studies may arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst presence). To resolve discrepancies:
- Controlled Replication: Repeat experiments under standardized conditions (e.g., 0.1 M H₂O₂ in acetonitrile at 25°C) while systematically altering one variable at a time .
- Analytical Validation: Use high-resolution mass spectrometry (HRMS) and ¹H NMR to track degradation products (e.g., hydroxylated derivatives or bromine displacement) .
- Computational Modeling: Compare experimental results with DFT calculations to predict preferential reaction pathways (e.g., C-Br vs. ether bond cleavage) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators if dust/aerosols form .
- Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to mitigate inhalation risks .
- Spill Management: Avoid water contact (prevents HBr gas release). Collect spills using inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: What analytical techniques are most effective for characterizing degradation products of this compound?
Methodological Answer:
- GC-MS: Identify volatile degradation products (e.g., brominated phenols or methoxyethoxy fragments) using electron ionization (EI) at 70 eV .
- LC-HRMS: Detect non-volatile polar metabolites (e.g., hydroxylated derivatives) with a C18 column and ESI ionization .
- X-ray Crystallography: Resolve ambiguous structures (e.g., regioisomers) by growing single crystals from slow evaporation in dichloromethane/hexane .
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Storage Conditions: Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and moisture absorption .
- Stability Monitoring: Perform quarterly NMR checks to detect decomposition (e.g., appearance of new peaks at δ 4.5–5.0 ppm, indicating ether bond hydrolysis) .
Advanced: What strategies can mitigate challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Solvent Optimization: Replace THF with 2-Me-THF for better safety and scalability in halogenation steps .
- Catalyst Screening: Test Pd/Cu bimetallic systems to enhance selectivity during etherification and reduce byproduct formation .
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction kinetics and adjust reagent feed rates dynamically .
Basic: What are the environmental implications of accidental release, and how can they be assessed?
Methodological Answer:
- Ecotoxicology Screening: Use Daphnia magna acute toxicity assays (48-hour LC₅₀) to evaluate aquatic impact .
- Degradation Studies: Simulate environmental breakdown via UV irradiation (λ = 254 nm) in aqueous buffers and analyze for persistent brominated intermediates .
Advanced: How can computational methods aid in predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for SNAr (nucleophilic aromatic substitution) reactions to predict regioselectivity at the 5-position .
- Molecular Dynamics (MD): Simulate solvent effects on reaction rates (e.g., DMSO vs. DMF) to optimize solvent choice .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with observed reaction outcomes to design derivatives with tailored reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
